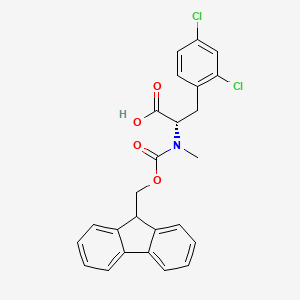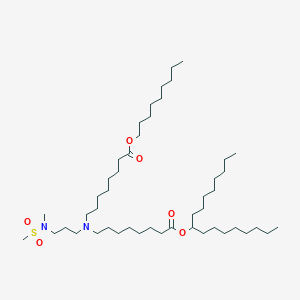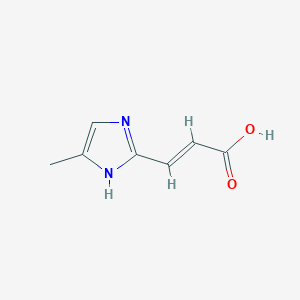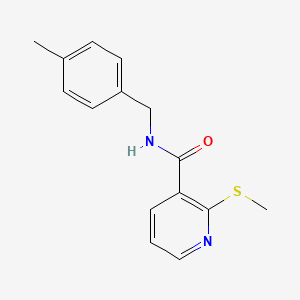
3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid is a synthetic organic compound that features a dichlorophenyl group, a phenyl-tetrazole moiety, and an acrylic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the dichlorophenyl intermediate: Starting with a chlorination reaction of a phenyl compound to introduce the dichloro groups.
Synthesis of the phenyl-tetrazole moiety: This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Coupling of intermediates: The final step involves coupling the dichlorophenyl intermediate with the phenyl-tetrazole moiety under specific conditions to form the acrylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tetrazole rings.
Reduction: Reduction reactions could target the acrylic acid moiety or the dichlorophenyl group.
Substitution: The dichlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve binding to enzymes or receptors, altering their activity, or interfering with cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetrazol-1-yl)propionic acid
- 3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetrazol-1-yl)butyric acid
Uniqueness
The unique combination of the dichlorophenyl group, phenyl-tetrazole moiety, and acrylic acid backbone distinguishes 3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid from other similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity that could be advantageous in various applications.
Propiedades
Fórmula molecular |
C16H10Cl2N4O2 |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
(Z)-3-(3,4-dichlorophenyl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H10Cl2N4O2/c17-12-7-6-10(8-13(12)18)9-14(16(23)24)22-15(19-20-21-22)11-4-2-1-3-5-11/h1-9H,(H,23,24)/b14-9- |
Clave InChI |
GPOIOLNYIRMVIC-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=NN2/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
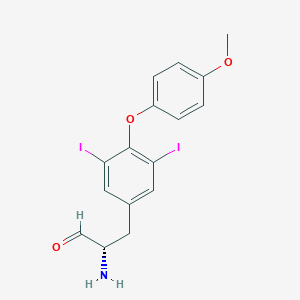
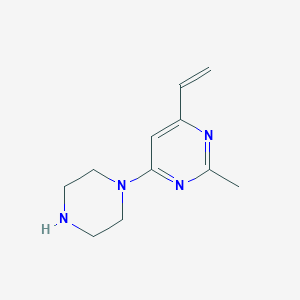
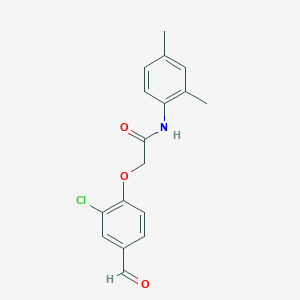

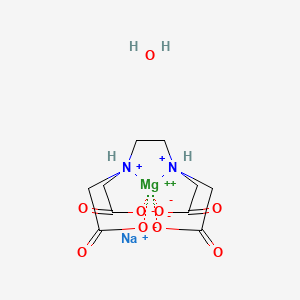
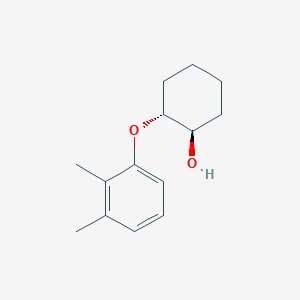
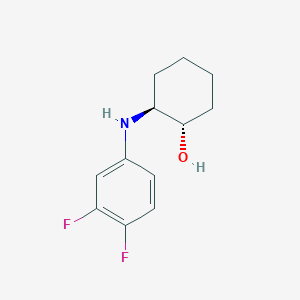
![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
